molecular formula C11H14ClN3S B11860692 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione CAS No. 90070-32-9

7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione

Cat. No.: B11860692
CAS No.: 90070-32-9
M. Wt: 255.77 g/mol
InChI Key: ZWHZZBMTXPXFQE-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and ethyl chloroacetate.

    Cyclization: The starting materials undergo cyclization to form the quinazoline core structure.

    Substitution: Chlorination and methylation reactions are performed to introduce the chloro and methylamino groups, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of quinazoline compounds are explored for their therapeutic potential in treating diseases like cancer, infections, and neurological disorders.

Industry

Industrially, this compound may be used in the development of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its diverse biological activities.

    4-Aminoquinazoline: A derivative with potential anticancer properties.

    2-Methylquinazoline: Another derivative studied for its pharmacological effects.

Uniqueness

7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Biological Activity

7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by a chloro substituent at the 7-position, an ethyl group at the 1-position, and a methylamino group at the 3-position along with a thione functional group at the 4-position, makes it a subject of interest in medicinal chemistry. This compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Molecular Structure

  • Molecular Formula : C11H14ClN3S
  • Molecular Weight : 255.77 g/mol

The presence of the thione group is particularly significant as it enhances the compound's ability to interact with biological targets, potentially leading to increased biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, highlighting its synthetic accessibility and potential for modification to enhance biological properties.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit a range of biological activities, particularly in cancer treatment. Compounds similar to this compound have shown promise as inhibitors of enzymes and receptors involved in cancer progression.

Case Study : A study on quinazoline derivatives demonstrated that certain compounds effectively inhibited tumor growth in various cancer cell lines. The mechanism of action involved the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. Compounds related to this compound have demonstrated activity against various bacterial strains.

Research Findings : In vitro studies have shown that derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The thione functionality contributes to this activity by enhancing binding interactions with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been documented in several studies. The thione group may play a role in modulating inflammatory pathways.

Example : A recent investigation into similar compounds revealed their ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry are commonly used to assess these binding interactions quantitatively.

Binding Affinity Data

Target ProteinBinding Affinity (Kd)Reference
EGFR50 nM
VEGFR75 nM
COX-260 nM

Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.

Comparative Analysis

Several compounds exhibit structural and functional similarities to this compound:

Compound NameKey FeaturesUnique Aspects
2-Methylquinazolin-4(3H)-one Contains a methyl group at position 2Lacks thione functionality
7-Fluoroquinazoline Fluorine substituent at position 7Exhibits different electronic properties
4-Thiazolidinone derivatives Thiazolidine ring structureDifferent heterocyclic framework
2-Aminoquinazolinones Amino group at position 2Potentially different biological activities

This comparative analysis highlights how variations in structure can influence biological activity and chemical behavior.

Properties

CAS No.

90070-32-9

Molecular Formula

C11H14ClN3S

Molecular Weight

255.77 g/mol

IUPAC Name

7-chloro-1-ethyl-3-(methylamino)-2H-quinazoline-4-thione

InChI

InChI=1S/C11H14ClN3S/c1-3-14-7-15(13-2)11(16)9-5-4-8(12)6-10(9)14/h4-6,13H,3,7H2,1-2H3

InChI Key

ZWHZZBMTXPXFQE-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C(=S)C2=C1C=C(C=C2)Cl)NC

Origin of Product

United States

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